BAY 38-7271

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

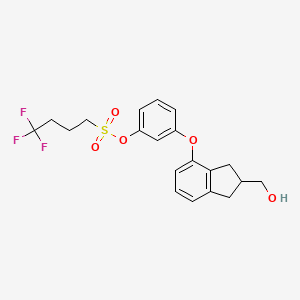

[3-[[2-(hydroxymethyl)-2,3-dihydro-1H-inden-4-yl]oxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3O5S/c21-20(22,23)8-3-9-29(25,26)28-17-6-2-5-16(12-17)27-19-7-1-4-15-10-14(13-24)11-18(15)19/h1-2,4-7,12,14,24H,3,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJURALZPEJKKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of BAY 38-7271: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 38-7271, also known as KN 38-7271, is a synthetic, structurally novel diarylether sulfonylester developed by Bayer AG.[1][2][3] It is a potent cannabinoid receptor agonist with high affinity for both the cannabinoid receptor subtype 1 (CB1) and subtype 2 (CB2).[1][2] Primarily investigated for its neuroprotective properties, this compound has demonstrated significant efficacy in preclinical models of traumatic brain injury and cerebral ischemia.[4][5][6] This technical guide provides a detailed examination of the core mechanism of action of this compound, focusing on its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Full Agonism at Cannabinoid Receptors

The primary mechanism of action of this compound is its function as a full agonist at both CB1 and CB2 cannabinoid receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. As a full agonist, this compound binds to and activates these receptors with efficacy comparable to other potent cannabinoids like CP 55,940.[1] The activation of CB1 and CB2 receptors by this compound is the foundational event leading to its observed pharmacological effects, including analgesia and neuroprotection.[1][2]

Quantitative Pharmacological Data

The potency and affinity of this compound for cannabinoid receptors have been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity (Ki) of this compound at Cannabinoid Receptors

| Receptor Target | Tissue/System | Ki Value (nM) |

| CB1 | Rat Brain | 0.46 - 1.85[3] |

| CB1 | Human Cortex | 0.46 - 1.85[3] |

| Recombinant Human CB1 | - | 1.85[7][8][9] |

| CB1 | - | 2.91[1] |

| Recombinant Human CB2 | - | 5.96[7][8][9] |

| CB2 | - | 4.24[1] |

Table 2: In Vivo Efficacy and Neuroprotective Effects of this compound

| Experimental Model | Dosing Regimen | Observed Effect |

| Rat Hypothermia Assay | 6 µg/kg, i.v. | Minimal effective dose to induce a dose-dependent reduction in body temperature.[3][10] |

| Rat Drug Discrimination (vs. CP 55,940) | 3 µg/kg, i.v. | Induced complete generalization.[3][10] |

| Rat Traumatic Brain Injury (Subdural Hematoma) | 100 ng/kg/h (4-h infusion) | 70% reduction in infarct volume.[3][10] |

| Rat Traumatic Brain Injury (Subdural Hematoma) | 300 ng/kg/h (with 3-h delay) | 59% reduction in infarct volume.[3][10] |

| Rat Transient Middle Cerebral Artery Occlusion | 1 ng/kg/h | 91% neuroprotection in the cerebral cortex.[6] |

| Rat Transient Middle Cerebral Artery Occlusion | 10 ng/kg/h | 53% neuroprotection in the striatum.[6] |

| Rat Subdural Hematoma | 250 ng/kg/h | 28% reduction in intracranial pressure and 20% reduction in brain water content.[6] |

Signaling Pathway of this compound

As an agonist for the Gi/o-coupled CB1 and CB2 receptors, this compound initiates a signaling cascade that leads to the modulation of several downstream effectors. A key pathway involves the activation of G-protein-gated inwardly rectifying potassium channels (GIRKs).

Caption: Signaling pathway of this compound via CB1/CB2 receptor activation.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro and in vivo experimental protocols.

Radioligand Displacement Assay for Binding Affinity (Ki) Determination

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Experimental workflow for a radioligand displacement assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from tissues or cell lines expressing the target cannabinoid receptor (CB1 or CB2) are prepared through homogenization and centrifugation.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940) and varying concentrations of this compound.[11]

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]

[35S]GTPγS Binding Assay for Agonist Activity

This functional assay measures the activation of G-proteins by a GPCR agonist. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

Detailed Methodology:

-

Membrane Preparation: Similar to the radioligand displacement assay, membranes expressing the cannabinoid receptor of interest are prepared.

-

Reaction Mixture: The membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound.

-

Incubation: The reaction is carried out at a specific temperature (e.g., 30°C) for a defined period to allow for G-protein activation and [35S]GTPγS binding.

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [35S]GTPγS from the unbound nucleotide.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of this compound. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined from the resulting dose-response curve.

GIRK Channel Activation Assay

This assay directly measures the functional consequence of CB1/CB2 receptor activation by this compound on ion channel activity.

Detailed Methodology:

-

Cell Culture: A cell line, such as AtT20 or HEK293, endogenously or exogenously expressing both the cannabinoid receptor and GIRK channels is used.[12][13][14]

-

Fluorescent Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.[12][13]

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescent plate reader.

-

Compound Addition: this compound is added to the cells.

-

Signal Detection: Activation of the CB1/CB2 receptors by this compound leads to the opening of GIRK channels, causing an efflux of K+ ions.[12][13] This hyperpolarizes the cell membrane, resulting in a measurable change (typically a decrease) in the fluorescence signal.[12][13][14]

-

Data Analysis: The change in fluorescence is recorded over time, and dose-response curves are generated to determine the EC50 of this compound for GIRK channel activation.

Conclusion

This compound exerts its pharmacological effects through its primary mechanism as a potent, full agonist at both CB1 and CB2 cannabinoid receptors.[1][2] This interaction initiates a Gi/o-protein-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and the activation of GIRK channels, which in turn reduces neuronal excitability. This multifaceted mechanism underlies the compound's demonstrated neuroprotective properties in preclinical models of neurological damage. The quantitative data on its binding affinity and in vivo efficacy highlight its high potency. The experimental protocols detailed herein provide the foundational methods for characterizing the activity of this compound and other cannabinoid receptor modulators.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. scilit.com [scilit.com]

- 4. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CB2 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 9. cannabinoid CB1 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 10. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ionbiosciences.com [ionbiosciences.com]

BAY 38-7271: A Technical Guide to Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of BAY 38-7271, a potent agonist for the cannabinoid receptors CB1 and CB2. This document compiles quantitative binding affinity data, details common experimental methodologies for its determination, and illustrates the associated signaling pathways.

Core Data: Receptor Binding Affinity of this compound

This compound is a high-affinity ligand for both CB1 and CB2 receptors, demonstrating potent agonist activity. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. Lower Kᵢ values indicate higher binding affinity.

| Receptor | Ligand | Kᵢ (nM) | Species | Source |

| CB1 | This compound | 1.85 | Recombinant Human | [1][2] |

| CB2 | This compound | 5.96 | Recombinant Human | [1][2] |

| CB1 | This compound | 2.91 | Not Specified | [3] |

| CB2 | This compound | 4.24 | Not Specified | [3] |

Experimental Protocols

The determination of the binding affinity and functional activity of compounds like this compound at the CB1 and CB2 receptors is primarily conducted through in vitro assays. The two most common methods are radioligand binding assays and [³⁵S]GTPγS binding assays.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor. A commonly used radioligand for cannabinoid receptors is [³H]CP-55,940.

Materials:

-

Cell membranes prepared from cells expressing recombinant human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor agonist (e.g., WIN-55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]CP-55,940), and varying concentrations of the test compound (this compound).

-

Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-radiolabeled agonist).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the activated Gα subunit.

Materials:

-

Cell membranes prepared from cells expressing recombinant human CB1 or CB2 receptors.

-

Test compound: this compound (as the agonist).

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with the test compound (this compound) at various concentrations in the assay buffer containing GDP.

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: The amount of [³⁵S]GTPγS bound is a measure of G-protein activation. The data is used to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect of the agonist).

Visualizations

Experimental Workflow: Radioligand Displacement Assay

References

BAY 38-7271 as a neuroprotective agent

An In-depth Technical Guide to BAY 38-7271 as a Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as (-)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate, is a potent and selective cannabinoid receptor agonist with significant promise as a neuroprotective agent.[1][2] Structurally distinct from classical cannabinoids, this diarylether sulfonylester has demonstrated high affinity for both CB1 and CB2 receptors, exhibiting full agonist activity.[3][4] Preclinical studies have consistently highlighted its robust neuroprotective effects in models of traumatic brain injury (TBI) and cerebral ischemia.[1][2][5][6] Notably, these neuroprotective actions are observed at doses significantly lower than those inducing typical cannabinoid-like side effects, suggesting a favorable therapeutic window.[2][7] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical efficacy of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Traumatic brain injury and cerebral ischemia represent major causes of mortality and long-term disability worldwide.[2] The pathophysiology of these conditions involves a complex cascade of events, including excitotoxicity, inflammation, and oxidative stress, leading to neuronal cell death.[8] The endocannabinoid system, through its activation of cannabinoid receptors (CB1 and CB2), has emerged as a key modulator of these pathological processes, offering a promising target for neuroprotective therapies.[9][10]

This compound was developed by Bayer AG as a structurally novel cannabinoid receptor agonist.[3][4] Its potent neuroprotective properties, coupled with a promising safety profile in early clinical trials, have positioned it as a significant candidate for the treatment of acute neurological injuries.[2][3] This document will delve into the core scientific data underpinning the neuroprotective potential of this compound.

Pharmacology and Mechanism of Action

This compound acts as a full agonist at both CB1 and CB2 receptors.[3] Its high affinity for these receptors is a key determinant of its potency. The neuroprotective effects of this compound are primarily mediated through the activation of CB1 receptors, as demonstrated by the blockade of its effects by selective CB1 receptor antagonists.[1][6]

The proposed signaling pathway for this compound-mediated neuroprotection involves the activation of G-protein coupled CB1 receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channels. This cascade of events is thought to counteract the excitotoxic damage and inflammatory responses that follow acute brain injury.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Species | Tissue/System | Ki (nM) | Reference |

| CB1 | Human (recombinant) | - | 1.85 | [11] |

| CB1 | Rat | Brain | 0.46 - 1.85 | [1][6] |

| CB1 | Human | Cortex | 0.46 - 1.85 | [1][6] |

| CB2 | Human (recombinant) | - | 5.96 | [11] |

| CB1 | - | - | 2.91 | [3] |

| CB2 | - | - | 4.24 | [3] |

Table 2: In Vivo Neuroprotective Efficacy

| Animal Model | Injury Type | Treatment Paradigm | Dose | Infarct Volume Reduction (%) | Reference |

| Rat | Traumatic Brain Injury (SDH) | 4-hour infusion, immediate | 100 ng/kg/h | 70 | [1][6] |

| Rat | Traumatic Brain Injury (SDH) | 4-hour infusion, 3-hour delay | 300 ng/kg/h | 59 | [1][6] |

| Rat | Traumatic Brain Injury (SDH) | 1-hour infusion, immediate | 0.1 µg/kg | 65 | [5] |

| Rat | Traumatic Brain Injury (SDH) | 15-min infusion, immediate | 10 µg/kg | 53 | [5] |

| Rat | Traumatic Brain Injury (SDH) | 4-hour infusion, 5-hour delay | 1.0 µg/kg/h | 49 | [5] |

| Rat | Traumatic Brain Injury (SDH) | 15-min infusion, 5-hour delay | 3 µg/kg | 64 | [5] |

| Rat | Focal Cerebral Ischemia (tMCAO) | - | 1 ng/kg/h | 91 (Cortex) | [5] |

| Rat | Focal Cerebral Ischemia (tMCAO) | - | 10 ng/kg/h | 53 (Striatum) | [5] |

Table 3: Other In Vivo Effects

| Effect | Animal Model | Dose | Result | Reference |

| Reduction in Body Temperature | Rat | 6 µg/kg, i.v. (minimal effective dose) | Dose-dependent reduction | [1][6] |

| Generalization to CP 55,940 | Rat | 3 µg/kg, i.v. | Complete generalization | [1][6] |

| Reduction in Intracranial Pressure | Rat (SDH model) | 250 ng/kg/h | 28% reduction | [5] |

| Reduction in Brain Water Content | Rat (SDH model) | 250 ng/kg/h | 20% reduction | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Rat Model of Traumatic Brain Injury (Acute Subdural Hematoma - SDH)

This model is designed to mimic a traumatic brain injury.

Protocol:

-

Anesthesia: Male Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

-

Surgical Preparation: The animal is placed in a stereotaxic frame, and a craniotomy is performed over the desired brain region. The dura mater is carefully exposed.

-

Induction of Subdural Hematoma: A needle is inserted into the subdural space, and a fixed volume of autologous blood is injected to create the hematoma.

-

Treatment Administration: this compound or vehicle is administered intravenously as a continuous infusion or a bolus injection at specified time points relative to the injury.

-

Physiological Monitoring: Throughout the experiment, physiological parameters such as body temperature, blood pressure, and blood gases are monitored and maintained within a normal range.

-

Endpoint and Analysis: At a predetermined time point post-injury (e.g., 24 hours), the animals are euthanized, and their brains are removed for histological analysis. The infarct volume is typically quantified using triphenyltetrazolium chloride (TTC) staining.

Rat Model of Focal Cerebral Ischemia (transient Middle Cerebral Artery Occlusion - tMCAO)

This model is used to simulate an ischemic stroke.

Protocol:

-

Anesthesia and Surgical Preparation: Rats are anesthetized, and the common, internal, and external carotid arteries are exposed through a midline neck incision.

-

Occlusion of the Middle Cerebral Artery (MCA): A nylon monofilament is introduced into the internal carotid artery and advanced to occlude the origin of the MCA.

-

Occlusion Period and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the ischemic territory.

-

Treatment Administration: this compound or vehicle is administered, often as an intravenous infusion, starting before, during, or after the ischemic period.

-

Neurological Evaluation: At various time points after reperfusion, neurological deficits are assessed using a standardized scoring system.

-

Infarct Volume Determination: At the end of the experiment, the animals are sacrificed, and the brains are sectioned and stained (e.g., with TTC) to determine the infarct volume in different brain regions (cortex and striatum).

[³⁵S]GTPγS Binding Assay

This in vitro assay is used to determine the functional activity of this compound at the CB1 receptor.[5]

Protocol:

-

Membrane Preparation: Brain tissue (or cells expressing the receptor of interest) is homogenized in a buffer and centrifuged to isolate the cell membranes.

-

Assay Incubation: The membranes are incubated in a reaction buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.

-

Separation and Scintillation Counting: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound ligand by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS). The data are then analyzed to determine the EC50 and Emax values for this compound-stimulated [³⁵S]GTPγS binding.

Clinical Development and Future Perspectives

Phase I clinical trials have been conducted with this compound, demonstrating that it is safe and well-tolerated in healthy male volunteers when administered via intravenous infusion.[2][7] The development was licensed to KeyNeurotek Pharmaceuticals and it entered Phase II trials in 2008 for the treatment of traumatic brain injury, however, its development appears to have been discontinued.[3][12]

Despite the halt in its clinical development, the extensive preclinical data for this compound provide a strong rationale for the continued exploration of cannabinoid receptor agonists for neuroprotection. The compound's high potency and favorable therapeutic window in animal models underscore the potential of this therapeutic approach. Future research could focus on optimizing drug delivery to the brain, exploring combination therapies, and further elucidating the downstream signaling mechanisms to identify novel therapeutic targets.

Conclusion

This compound is a potent cannabinoid receptor agonist with well-documented neuroprotective effects in preclinical models of acute brain injury. Its mechanism of action, centered on the activation of the CB1 receptor, offers a promising avenue for mitigating the devastating consequences of traumatic brain injury and stroke. While its clinical development has not progressed, the wealth of data generated for this compound provides a valuable foundation for future research and development of neuroprotective therapies targeting the endocannabinoid system.

References

- 1. scilit.com [scilit.com]

- 2. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. medchemexpress.com [medchemexpress.com]

- 12. BAY-38-7271 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In Vitro Characterization of BAY 38-7271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 38-7271 is a potent and selective cannabinoid receptor agonist with demonstrated neuroprotective properties.[1][2] Structurally distinct from classical cannabinoids, this diarylether sulfonylester has been a subject of interest for its therapeutic potential, particularly in the context of traumatic brain injury and cerebral ischemia.[1] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways.

Pharmacological Profile: Quantitative Data

The affinity and functional activity of this compound at the cannabinoid receptors, CB1 and CB2, have been quantified through various in vitro assays. The data presented below is a summary from multiple studies.

| Parameter | Receptor | Species/System | Value | Reference |

| Binding Affinity (Ki) | CB1 | Recombinant Human | 1.85 nM | [3][4] |

| CB1 | Recombinant Human | 2.91 nM | [2] | |

| CB1 | Rat Brain | 0.46 - 1.85 nM | [5] | |

| CB1 | Human Cortex | 0.46 - 1.85 nM | [5] | |

| CB2 | Recombinant Human | 5.96 nM | [3][4] | |

| CB2 | Recombinant Human | 4.24 nM | [2] | |

| Functional Activity | CB1 | Rat/Human | Full Agonist | [2][5] |

| CB2 | Recombinant Human | Full Agonist | ||

| Selectivity | Adenosine A3 Receptor | IC50 = 7.5 µM | [4] | |

| Peripheral GABAA Benzodiazepine Receptor | IC50 = 971 nM | [4] | ||

| Melatonin ML1 Receptor | IC50 = 3.3 µM | [4] | ||

| Monoamine Transporter | IC50 = 1.7 µM | [4] |

Key Experimental Protocols

The in vitro characterization of this compound has primarily relied on two key experimental techniques: radioligand binding assays to determine its affinity for cannabinoid receptors and functional assays, such as [³⁵S]GTPγS binding, to assess its agonist activity.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human recombinant CB1 or CB2 receptors, or from brain tissue (e.g., rat brain, human cortex).

-

Incubation: A constant concentration of a radiolabeled cannabinoid receptor agonist, such as [³H]CP55,940, is incubated with the prepared membranes in the presence of varying concentrations of this compound.

-

Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor activation.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest or from tissue homogenates are used.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable [³⁵S]GTPγS traps the G-protein in its active state.

-

Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.

-

Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) and the maximum effect (Emax) are determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway activated by this compound and the general experimental workflow for its in vitro characterization.

Caption: Signaling pathway of this compound via CB1/CB2 receptors.

Caption: Experimental workflow for the in vitro characterization of this compound.

Conclusion

The in vitro characterization of this compound reveals it to be a high-affinity, full agonist at both CB1 and CB2 cannabinoid receptors. Its selectivity profile indicates minimal interaction with other tested receptors at concentrations where it is active at cannabinoid receptors. The primary mechanism of action involves the activation of Gi/o-coupled cannabinoid receptors, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways, such as the MAPK cascade. These in vitro findings provide a solid foundation for understanding the neuroprotective effects of this compound observed in vivo and underscore its potential as a therapeutic agent.

References

- 1. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of the Diarylether Sulfonylester (−)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a Potent Cannabinoid Receptor Agonist with Neuroprotective Properties | Scilit [scilit.com]

- 4. medbox.iiab.me [medbox.iiab.me]

- 5. arpi.unipi.it [arpi.unipi.it]

A Technical Guide to BAY 38-7271 for Traumatic Brain Injury Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Traumatic brain injury is a leading cause of death and disability worldwide, particularly in individuals under 40 years of age.[1] The pathophysiology of TBI is complex, involving a primary mechanical injury followed by a cascade of secondary events that evolve over hours to days. These secondary insults, which include excitotoxicity, oxidative stress, neuroinflammation, blood-brain barrier disruption, and cerebral edema, lead to progressive neuronal cell death and are key targets for therapeutic intervention.[2][3]

The endocannabinoid system plays a crucial role in maintaining neuronal homeostasis and has been implicated in the brain's endogenous protective response to injury.[2][4] Activation of cannabinoid receptors, particularly CB1 and CB2 receptors, has been shown to exert neuroprotective effects in various models of neurological disorders, including TBI.[2][4]

BAY 38-7271 is a structurally novel diarylether sulfonylester that acts as a potent and selective full agonist for both CB1 and CB2 receptors.[1][5] It exhibits high affinity for human CB1 (Ki = 1.85 nM) and CB2 (Ki = 5.96 nM) receptors.[6] Preclinical studies have highlighted its significant neuroprotective properties in models of TBI and cerebral ischemia, suggesting its potential as a therapeutic agent for acute brain injury.[1][7] Notably, the neuroprotective effects of this compound are observed at doses significantly lower than those that induce typical cannabinoid-like side effects, indicating a favorable therapeutic window.[1][8] However, the clinical development of this compound, also known as KN 38-7271, was licensed to KeyNeurotek Pharmaceuticals and was in Phase II trials in 2008, but its development appears to have been discontinued.[5]

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the activation of cannabinoid receptors. The binding of this compound to presynaptic CB1 receptors, which are G-protein coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP can influence the activity of downstream effectors like protein kinase A (PKA), thereby affecting synaptic transmission and plasticity.

The neuroprotective efficacy of this compound is believed to be mediated by a multitude of mechanisms triggered by cannabinoid receptor activation.[9][10] These mechanisms include:

-

Reduction of Excitotoxicity: Activation of presynaptic CB1 receptors can inhibit the release of glutamate, a primary excitatory neurotransmitter. Excessive glutamate release following TBI leads to excitotoxicity and neuronal death.

-

Anti-inflammatory Effects: Activation of CB2 receptors, primarily expressed on immune cells including microglia, can suppress the neuroinflammatory response that exacerbates secondary brain injury.

-

Reduction of Cerebral Edema: this compound has been shown to reduce intracranial pressure and brain water content, key contributors to morbidity and mortality in TBI patients.[9]

-

Improvement of Cerebral Blood Flow: Cannabinoid receptor activation can influence cerebrovascular tone, potentially improving blood flow to ischemic brain regions.

Preclinical Efficacy in Traumatic Brain Injury

The neuroprotective effects of this compound have been evaluated in rodent models of traumatic brain injury, primarily the rat acute subdural hematoma (SDH) model and the transient middle cerebral artery occlusion (tMCAO) model.

Rat Acute Subdural Hematoma (SDH) Model

| Parameter | Treatment Protocol | Dosage | Outcome | Citation |

| Infarct Volume Reduction | 1-hour infusion immediately after SDH | 0.1 µg/kg | 65% reduction | [9] |

| 15-minute infusion immediately after SDH | 10 µg/kg | 53% reduction | [9] | |

| 4-hour infusion with a 5-hour delay after injury | 1.0 µg/kg/h | 49% reduction | [9] | |

| 15-minute infusion with a 5-hour delay after injury | 3 µg/kg | 64% reduction | [9] | |

| 4-hour infusion immediately after induction of subdural hematoma | 100 ng/kg/h | 70% reduction | [7] | |

| Applied with a 3-hour delay | 300 ng/kg/h | 59% reduction | [7] | |

| Intracranial Pressure | Determined 24 hours post-SDH | 250 ng/kg/h | 28% reduction | [9] |

| Brain Water Content | Determined 24 hours post-SDH | 250 ng/kg/h | 20% reduction | [9] |

Rat Transient Middle Cerebral Artery Occlusion (tMCAO) Model

| Parameter | Treatment Protocol | Dosage | Outcome | Citation |

| Neuroprotection | Not specified | 1 ng/kg/h | 91% neuroprotection in the cerebral cortex | [9] |

| Not specified | 10 ng/kg/h | 53% neuroprotection in the striatum | [9] |

Experimental Protocols

Animal Models of Traumatic Brain Injury

This model aims to replicate the brain injury caused by a subdural hemorrhage.

-

Animal Preparation: Male rats are anesthetized.

-

Surgical Procedure: A craniotomy is performed to expose the dura mater. Autologous blood is injected into the subdural space to create a hematoma.

-

Monitoring: Physiological parameters such as intracranial pressure (ICP), mean arterial blood pressure (MABP), and cerebral blood flow (CBF) can be monitored throughout the experiment.

This model simulates focal cerebral ischemia, a common component of TBI.

-

Animal Preparation: Male rats are anesthetized.

-

Surgical Procedure: The middle cerebral artery (MCA) is temporarily occluded, typically using an intraluminal filament inserted via the external carotid artery. After a defined period of occlusion, the filament is withdrawn to allow for reperfusion.

-

Confirmation of Occlusion and Reperfusion: Laser Doppler flowmetry is often used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.

Outcome Measures

-

Tissue Processing: At the end of the experiment, animals are euthanized, and their brains are removed. The brains are typically sliced into coronal sections.

-

Staining: The brain slices are stained with a vital stain, such as 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white).

-

Quantification: The area of infarction on each slice is measured using image analysis software. The total infarct volume is then calculated by integrating the infarct areas across all slices.

-

Probe Implantation: A pressure-sensitive probe is implanted into the epidural or intraparenchymal space of the brain.

-

Data Acquisition: The probe is connected to a data acquisition system to continuously record ICP.

-

Tissue Sampling: Brain tissue samples are taken from both the injured and contralateral hemispheres.

-

Wet-Dry Weight Method: The samples are weighed immediately after collection (wet weight) and then dried in an oven until a constant weight is achieved (dry weight).

-

Calculation: Brain water content is calculated as: ((wet weight - dry weight) / wet weight) x 100%.

Signaling Pathways

The neuroprotective effects of this compound are mediated through the activation of CB1 and CB2 receptors, which triggers downstream intracellular signaling cascades. While the precise pathways activated by this compound in the context of TBI have not been fully elucidated, activation of CB1 receptors is known to engage several key neuroprotective signaling pathways.

Conclusion

This compound has demonstrated robust neuroprotective efficacy in clinically relevant preclinical models of traumatic brain injury. Its ability to reduce infarct volume, intracranial pressure, and brain edema highlights its potential as a therapeutic candidate for acute brain injury. The favorable therapeutic window observed in animal studies further underscores its clinical promise. Although its clinical development appears to have halted, the extensive preclinical data on this compound provides a valuable foundation for the continued exploration of cannabinoid receptor agonists for the treatment of TBI. This technical guide consolidates the key findings and methodologies related to this compound research, offering a comprehensive resource to guide future investigations in this critical area of neuroscience. Further research is warranted to fully elucidate the downstream signaling mechanisms and to explore the potential of other selective cannabinoid receptor modulators in the management of traumatic brain injury.

References

- 1. Transient middle cerebral artery occlusion (MCAO) model and animal treatment [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient Middle Cerebral Artery Occlusion Model of Neonatal Stroke in P10 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Brain water content. A misunderstood measurement? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Focal Brain Tissue Water Measurements in Human Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of BAY 38-7271: A Neuroprotective Cannabinoid Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BAY 38-7271 is a potent and selective cannabinoid receptor agonist that has demonstrated significant neuroprotective effects in preclinical models of traumatic brain injury (TBI) and cerebral ischemia.[1] Developed by Bayer AG, this compound acts as a full agonist at both CB1 and CB2 receptors, exhibiting high affinity for both receptor subtypes.[2] Its promising preclinical profile has positioned it as a potential therapeutic agent for acute neurological injuries. This technical guide provides a comprehensive overview of the preclinical studies of this compound, with a focus on its pharmacological properties, in vivo efficacy, and the detailed experimental protocols used in its evaluation.

Pharmacological Profile

This compound is characterized by its high binding affinity and functional agonism at cannabinoid receptors. In vitro studies have quantified its interaction with both human and rat CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Species | Ki (nM) | Reference |

| CB1 | Human (recombinant) | 1.85 | [3] |

| CB2 | Human (recombinant) | 5.96 | [3] |

| CB1 | Rat | 2.91 | [2] |

| CB2 | Rat | 4.24 | [2] |

In Vivo Neuroprotective Efficacy

The neuroprotective potential of this compound has been extensively evaluated in rodent models of acute brain injury, primarily focusing on traumatic brain injury and stroke. These studies have consistently demonstrated a reduction in neuronal damage and improved functional outcomes.

Traumatic Brain Injury Model (Acute Subdural Hematoma)

In a rat model of acute subdural hematoma (SDH), this compound demonstrated robust neuroprotective effects, leading to a significant reduction in infarct volume and brain swelling.

| Treatment Regimen | Outcome Measure | Efficacy | Reference |

| 0.1 µg/kg (1-hour infusion immediately after SDH) | Infarct Volume Reduction | 65% | [4] |

| 10 µg/kg (15-minute infusion immediately after SDH) | Infarct Volume Reduction | 53% | [4] |

| 1.0 µg/kg/h (4-hour infusion with a 5-hour delay) | Infarct Volume Reduction | 49% | [4] |

| 3 µg/kg (15-minute infusion with a 5-hour delay) | Infarct Volume Reduction | 64% | [4] |

| 250 ng/kg/h | Intracranial Pressure Reduction | 28% | [4] |

| 250 ng/kg/h | Brain Water Content Reduction | 20% | [4] |

Cerebral Ischemia Model (Transient Middle Cerebral Artery Occlusion)

This compound also showed significant neuroprotective efficacy in a rat model of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke.

| Treatment Regimen | Outcome Measure | Efficacy | Reference |

| 1 ng/kg/h | Neuroprotection in Cerebral Cortex | 91% | [4] |

| 10 ng/kg/h | Neuroprotection in Striatum | 53% | [4] |

Experimental Protocols

In Vivo Models

This model simulates a traumatic brain injury involving bleeding into the subdural space.

-

Animals: Male Wistar rats.

-

Surgical Procedure:

-

Anesthesia is induced and maintained throughout the procedure.

-

A burr hole is drilled over the right parietal cortex.

-

A needle is inserted into the subdural space, and a controlled volume of autologous venous blood is injected to create the hematoma.

-

-

Drug Administration: this compound is administered intravenously as a continuous infusion or a short-duration infusion at various time points post-injury.

-

Outcome Assessment: 24 hours after injury, the brains are harvested, and infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining. Intracranial pressure and brain water content are also measured.

This model mimics an ischemic stroke by temporarily blocking blood flow to a specific brain region.

-

Animals: Male Wistar rats.

-

Surgical Procedure:

-

Anesthesia is induced and maintained.

-

The common carotid artery, external carotid artery, and internal carotid artery are exposed.

-

A nylon monofilament with a silicon-coated tip is introduced into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

-

-

Drug Administration: this compound is typically administered as an intravenous infusion starting at the time of reperfusion.

-

Outcome Assessment: After a survival period (e.g., 24 or 48 hours), the brains are removed, and infarct volume in the cortex and striatum is quantified using TTC staining.

In Vitro Assay

This functional assay is used to determine the agonist properties of a compound at G protein-coupled receptors, such as the cannabinoid receptors.

-

Principle: In the presence of an agonist, the G protein associated with the receptor exchanges GDP for GTP (or the non-hydrolyzable analog [35S]GTPγS). The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.

-

Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the cannabinoid receptor of interest (e.g., CHO cells transfected with human CB1 or CB2 receptors) or from brain tissue.

-

Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl2, EDTA, and GDP.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the compound.

-

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the preclinical evaluation of this compound, the following diagrams have been generated using the DOT language.

Conclusion

The preclinical data for this compound strongly support its potential as a neuroprotective agent for the treatment of acute brain injuries. Its high affinity and full agonist activity at both CB1 and CB2 receptors translate into significant efficacy in animal models of TBI and stroke. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this and similar compounds. The favorable therapeutic window observed in preclinical studies, where neuroprotective doses are lower than those causing typical cannabinoid-like side effects, further enhances its clinical promise.[1] However, it is important to note that the clinical development of this compound appears to have been discontinued, and further investigation would be needed to understand the reasons and to fully assess its translational potential.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoids in Neurodegenerative Disorders and Stroke/Brain Trauma: From Preclinical Models to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

BAY 38-7271: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 38-7271 is a potent, full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), developed by Bayer AG.[1][2] It has demonstrated significant analgesic and neuroprotective effects in preclinical studies, with a primary proposed indication for the treatment of traumatic brain injury (TBI).[1][2][3] Structurally distinct from classical cannabinoids, this compound showed promise in early clinical development, reaching Phase II trials before its development was halted.[1][2] This guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound, intended to serve as a resource for researchers in the fields of cannabinoid science and neuropharmacology.

Pharmacology

Mechanism of Action

This compound acts as a direct agonist at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1][3] Activation of these receptors, particularly the centrally located CB1 receptors, is believed to mediate the compound's neuroprotective and analgesic effects. The activation of CB1 receptors initiates a cascade of intracellular signaling events that ultimately modulate neurotransmitter release and cellular activity.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high affinity and potency at both CB1 and CB2 receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species/Tissue | Ki (nM) |

| CB1 | Human (recombinant) | 1.85[4] |

| CB1 | Rat Brain | 2.91[1][5] |

| CB2 | Human (recombinant) | 5.96[4] |

| CB2 | Not Specified | 4.24[1][5] |

Table 2: In-Vivo Pharmacodynamic Effects of this compound

| Effect | Animal Model | Dosage | Route of Administration | Observed Effect |

| Neuroprotection | Rat Subdural Hematoma (SDH) Model | 100 ng/kg/h (4h infusion) | Intravenous | 70% reduction in infarct volume[6] |

| Neuroprotection | Rat SDH Model | 300 ng/kg/h (4h infusion, 3h delay) | Intravenous | 59% reduction in infarct volume[6] |

| Neuroprotection | Rat tMCA-O Model | 1 ng/kg/h | Intravenous | 91% neuroprotection in cerebral cortex |

| Neuroprotection | Rat tMCA-O Model | 10 ng/kg/h | Intravenous | 53% neuroprotection in striatum |

| Reduction of Intracranial Pressure | Rat SDH Model | 250 ng/kg/h | Intravenous | 28% reduction |

| Reduction of Brain Water Content | Rat SDH Model | 250 ng/kg/h | Intravenous | 20% reduction |

| Hypothermia | Rat | 6 µg/kg | Intravenous | Minimal effective dose[6] |

| Generalization to CP 55,940 | Rat (Drug Discrimination) | 3 µg/kg | Intravenous | Complete generalization[6] |

Pharmacokinetics

While comprehensive quantitative pharmacokinetic data for this compound in various species is not publicly available, a review of the compound mentions that pharmacokinetic and drug metabolism studies were conducted in animals and healthy male volunteers.[3]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Species | Value |

| Half-life (t1/2) | Animals, Humans | Data not publicly available |

| Clearance (CL) | Animals, Humans | Data not publicly available |

| Volume of Distribution (Vd) | Animals, Humans | Data not publicly available |

| Bioavailability | Animals, Humans | Data not publicly available |

Toxicology

Detailed quantitative toxicology data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for this compound are not available in the public domain. However, a review of preclinical and clinical studies provides some insight into its safety profile.

General Safety Profile:

-

Preclinical: Acute and subacute toxicity studies were performed in animals. The doses required for maximal neuroprotective efficacy were significantly lower than those inducing typical cannabinoid-like side effects, suggesting a favorable therapeutic window.[3]

-

Clinical: In Phase I clinical trials, this compound was reported to be safe and well-tolerated when administered to healthy male volunteers via intravenous infusion for either 1 or 24 hours.[3]

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor Affinity

This protocol describes a plausible method for determining the binding affinity of this compound to the CB1 receptor, based on standard methodologies.

Objective: To determine the inhibitory constant (Ki) of this compound for the CB1 receptor using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing recombinant human CB1 receptor or from rat brain tissue.

-

Radioligand: [3H]CP 55,940 (a potent CB1/CB2 agonist).

-

Non-specific binding control: A high concentration of a non-labeled potent cannabinoid agonist (e.g., unlabeled CP 55,940).

-

Test compound: this compound at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.1% bovine serum albumin (BSA), pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubate the CB1 receptor-containing membranes with varying concentrations of this compound and a fixed concentration of [3H]CP 55,940.

-

Parallel incubations are performed in the presence of a high concentration of unlabeled CP 55,940 to determine non-specific binding.

-

Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Vivo Neuroprotection Study: Rat Model of Subdural Hematoma (SDH)

This protocol outlines a likely methodology for assessing the neuroprotective efficacy of this compound in a rat model of traumatic brain injury.

Objective: To evaluate the effect of this compound on infarct volume following induced subdural hematoma in rats.

Animal Model: Adult male Sprague-Dawley or Wistar rats.

Procedure:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Create a burr hole in the skull over the desired cortical region.

-

Induce a subdural hematoma by injecting autologous blood into the subdural space.

-

Administer this compound or vehicle intravenously at the desired dose and time point (e.g., as a continuous infusion immediately following or with a delay after injury).

-

Monitor physiological parameters (e.g., body temperature, blood pressure) throughout the experiment.

-

After a set survival period (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.

-

Harvest the brains and section them for histological analysis.

-

Stain the brain sections with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).

-

Quantify the infarct volume using image analysis software and compare the treatment group to the vehicle control group.

Signaling Pathways and Visualizations

This compound-Mediated CB1 Receptor Signaling

Activation of the CB1 receptor by this compound initiates a canonical Gi/o-protein coupled signaling cascade, leading to the modulation of several downstream effectors. This pathway plays a crucial role in the neuroprotective effects of the compound.

Caption: CB1 Receptor Signaling Cascade Activated by this compound.

Experimental Workflow for In-Vivo Neuroprotection Assay

The following diagram illustrates the typical workflow for evaluating the neuroprotective effects of this compound in a preclinical model of traumatic brain injury.

Caption: Workflow for Preclinical Neuroprotection Studies.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US10077269B2 - Imidazopyridazine compounds - Google Patents [patents.google.com]

- 5. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Cannabinoid Agonist BAY 38-7271: A Technical Guide to its Modulation of the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 38-7271, a structurally novel diarylether sulfonylester, has emerged as a highly potent and selective agonist for the cannabinoid receptors CB1 and CB2.[1] Developed by Bayer AG, this compound has demonstrated significant neuroprotective properties in preclinical models of traumatic brain injury (TBI) and cerebral ischemia, positioning it as a compound of interest for the development of therapeutics targeting the endocannabinoid system.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of cannabinoid receptor modulation.

Core Mechanism of Action

This compound functions as a full agonist at both the CB1 and CB2 cannabinoid receptors.[3] Its activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that are believed to underlie its neuroprotective effects. The primary mechanism involves the modulation of neuronal excitability and the suppression of neuroinflammatory processes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Species/System | Value | Reference |

| Ki (nM) | Human CB1 | Recombinant | 1.85 | [4][5][6][7] |

| Human CB2 | Recombinant | 5.96 | [4][5][6][7] | |

| Rat CB1 | Brain | 2.91 | [3][7] | |

| Rat CB2 | 4.24 | [3][7] | ||

| EC50 (nM) | Human CB1 | [35S]GTPγS Binding | 1.5 | |

| Human CB2 | [35S]GTPγS Binding | 10.3 |

Table 2: In Vivo Neuroprotective Efficacy

| Animal Model | Treatment Paradigm | Dosage | Outcome | % Improvement | Reference |

| Rat Traumatic Brain Injury (Subdural Hematoma) | 1-hour infusion immediately after injury | 0.1 µg/kg | Infarct Volume Reduction | 65% | [1] |

| 15-min infusion immediately after injury | 10 µg/kg | Infarct Volume Reduction | 53% | [1] | |

| 4-hour infusion with 5-hour delay | 1.0 µg/kg/h | Infarct Volume Reduction | 49% | [1] | |

| 15-min infusion with 5-hour delay | 3 µg/kg | Infarct Volume Reduction | 64% | [1] | |

| 24 hours post-injury | 250 ng/kg/h | Intracranial Pressure Reduction | 28% | [1] | |

| 24 hours post-injury | 250 ng/kg/h | Brain Water Content Reduction | 20% | [1] | |

| Rat Transient Middle Cerebral Artery Occlusion (tMCAO) | 1 ng/kg/h | Cortical Infarct Volume Reduction | 91% | [1] | |

| 10 ng/kg/h | Striatal Infarct Volume Reduction | 53% | [1] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the experimental approaches used to characterize this compound, the following diagrams illustrate the key signaling pathways and workflows.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are synthesized from published literature and are intended to provide a comprehensive understanding of the experimental procedures.

Radioligand Binding Assay for CB1 and CB2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors.

Materials:

-

Cell membranes from cells recombinantly expressing human CB1 or CB2 receptors, or rat brain tissue.

-

Radioligand: [3H]CP55,940 (a high-affinity cannabinoid agonist).

-

Unlabeled ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[8]

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[8]

-

Glass fiber filters (e.g., GF/C).

-

Vacuum filtration manifold.

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize the cell source (recombinant cells or brain tissue) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the membrane preparation.

-

Competition Binding: Add a fixed concentration of [3H]CP55,940 (typically at its Kd value) and a range of concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN55,212-2).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[8]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]CP55,940 against the log concentration of this compound. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To determine the functional activity (agonism) of this compound at cannabinoid receptors by measuring G-protein activation.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Guanosine diphosphate (GDP).

-

Unlabeled GTPγS.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Other reagents are the same as for the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the membrane preparation, GDP (typically 10-30 µM), and varying concentrations of this compound.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.

-

Quantification: Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound. Use non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [35S]GTPγS binding).

Rat Model of Traumatic Brain Injury (Acute Subdural Hematoma)

Objective: To evaluate the neuroprotective efficacy of this compound in a clinically relevant model of TBI.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthesia (e.g., isoflurane).

-

Stereotaxic frame.

-

Surgical instruments.

-

Autologous blood.

-

This compound formulated for intravenous administration.

-

Physiological monitoring equipment (for intracranial pressure, blood pressure, etc.).

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Create a burr hole over the desired cortical area.

-

Induction of Subdural Hematoma: Slowly inject a specific volume of fresh autologous blood into the subdural space.[9]

-

Drug Administration: At predetermined times (immediately or with a delay) after the induction of the hematoma, begin an intravenous infusion of this compound or vehicle.

-

Physiological Monitoring: Continuously monitor physiological parameters such as intracranial pressure (ICP) and mean arterial blood pressure (MABP) throughout the experiment.

-

Endpoint and Tissue Collection: At the end of the experiment (e.g., 24 hours), euthanize the animal and perfuse the brain.

-

Histological Analysis: Section the brain and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) or for specific cellular markers.

-

Data Analysis: Quantify the infarct volume and brain water content. Statistically compare the outcomes in the this compound-treated group with the vehicle-treated group.

Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

Objective: To assess the neuroprotective effects of this compound in a model of focal cerebral ischemia.

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

Anesthesia.

-

Surgical microscope and instruments.

-

Nylon suture (e.g., 4-0) with a rounded tip.

-

This compound for intravenous administration.

Procedure:

-

Anesthesia and Surgical Exposure: Anesthetize the rat and make a midline neck incision. Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][10]

-

Occlusion: Ligate the ECA and insert a nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[1][10] The occlusion is typically maintained for a specific duration (e.g., 90-120 minutes).

-

Drug Administration: Administer this compound or vehicle via intravenous infusion, either during the occlusion or at the time of reperfusion.

-

Reperfusion: After the occlusion period, withdraw the suture to allow for reperfusion of the MCA territory.

-

Post-operative Care and Neurological Assessment: Suture the incision and allow the animal to recover. Perform neurological deficit scoring at various time points.

-

Endpoint and Histological Analysis: At a predetermined endpoint (e.g., 24 or 48 hours), euthanize the animal, and process the brain for infarct volume analysis using TTC staining.

-

Data Analysis: Compare the infarct volumes and neurological scores between the this compound and vehicle-treated groups.

Conclusion

This compound is a potent cannabinoid receptor agonist with demonstrated neuroprotective effects in preclinical models of acute brain injury. The data and protocols presented in this technical guide provide a comprehensive resource for researchers seeking to further investigate the therapeutic potential of this compound and the broader implications of endocannabinoid system modulation in neurological disorders. Further research is warranted to fully elucidate its clinical utility and safety profile.

References

- 1. Comparison of Surgical Methods of Transient Middle Cerebral Artery Occlusion between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 5. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel rat model of chronic subdural hematoma: Induction of inflammation and angiogenesis in the subdural space mimicking human-like features of progressively expanding hematoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new rat model of diffuse brain injury associated with acute subdural hematoma: assessment of varying hematoma volume, insult severity, and the presence of hypoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide: BAY 38-7271 for Cerebral Ischemia Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BAY 38-7271, a potent cannabinoid receptor agonist, and its application in the study of cerebral ischemia. The document details its pharmacological profile, mechanisms of neuroprotection, preclinical efficacy, and the experimental protocols used in its evaluation.

Pharmacological Profile

This compound, chemically known as (-)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate, is a structurally novel, high-affinity agonist for the cannabinoid receptors CB1 and CB2.[1][2][3] Its potent neuroprotective properties have been demonstrated in various models of traumatic brain injury and cerebral ischemia.[1][2]

1.1 Mechanism of Action

This compound exerts its effects primarily by activating CB1 and CB2 receptors.[2][4] In the context of cerebral ischemia, the activation of presynaptic CB1 receptors on glutamatergic neurons is a key neuroprotective mechanism.[5][6] This activation inhibits the release of the excitatory neurotransmitter glutamate, thereby reducing the excitotoxic cascade that leads to neuronal death following an ischemic event.[5][6][7] The compound's efficacy is linked to multiple mechanisms, including the reduction of brain edema and intracranial pressure.[7][8]

1.2 Receptor Binding and Selectivity

This compound is a highly potent and selective agonist for cannabinoid receptors, with nanomolar affinity for both human CB1 and CB2 receptors.[4] It shows significantly lower affinity for other binding sites, indicating a favorable selectivity profile.[4]

Table 1: Receptor Binding Profile of this compound

| Target Receptor | Species/System | Binding Affinity (Kᵢ / IC₅₀) |

| Cannabinoid Receptor 1 (CB1) | Recombinant Human | 1.85 nM (Kᵢ)[4] |

| Cannabinoid Receptor 1 (CB1) | Rat Brain / Human Cortex | 0.46 - 1.85 nM (Kᵢ)[1][3] |

| Cannabinoid Receptor 2 (CB2) | Recombinant Human | 5.96 nM (Kᵢ)[4] |

| Adenosine A₃ Receptor | - | 7.5 µM (IC₅₀)[4] |

| Peripheral GABAₐ Benzodiazepine Receptor | - | 971 nM (IC₅₀)[4] |

| Melatonin ML₁ Receptor | - | 3.3 µM (IC₅₀)[4] |

| Monoamine Transporter | - | 1.7 µM (IC₅₀)[4] |

Proposed Neuroprotective Signaling Pathway

Cerebral ischemia initiates a complex cascade of events, including excessive glutamate release, which leads to excitotoxicity and neuronal cell death.[9] this compound intervenes in this process through the activation of the endocannabinoid system, which is considered an endogenous neuroprotective mechanism.[5] Activation of CB1 receptors by this compound leads to the inhibition of voltage-gated calcium channels and the subsequent reduction of glutamate release.[6] This attenuates the downstream excitotoxic damage.

References

- 1. scilit.com [scilit.com]

- 2. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Role of cannabinoids and endocannabinoids in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]